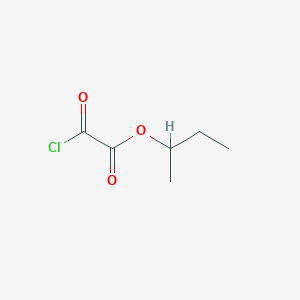

Butan-2-yl chloro(oxo)acetate

Description

Butan-2-yl chloro(oxo)acetate (C₆H₉ClO₃) is an organic ester featuring a chloro (Cl) and oxo (C=O) group on the acetate backbone, with a butan-2-yl (sec-butyl) ester moiety. This compound is characterized by its dual electron-withdrawing groups (Cl and oxo), which enhance its reactivity in nucleophilic substitution and acylation reactions.

Properties

IUPAC Name |

butan-2-yl 2-chloro-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-3-4(2)10-6(9)5(7)8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDZZDYAPIRCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20788272 | |

| Record name | Butan-2-yl chloro(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20788272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54166-93-7 | |

| Record name | Butan-2-yl chloro(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20788272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butan-2-yl chloro(oxo)acetate typically involves the esterification of butan-2-ol with chloroacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Butan-2-ol+Chloroacetic acid→Butan-2-yl chloro(oxo)acetate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as fractional distillation and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetate group in butan-2-yl 2-chloroacetate serves as a reactive site for nucleophilic displacement. Key reactions include:

-

Hydrolysis : Under basic conditions, the chlorine atom is replaced by hydroxide, yielding glycolic acid derivatives. For example, aqueous NaOH facilitates hydrolysis to form butan-2-yl glycolate .

-

Aminolysis : Reaction with amines (e.g., primary or secondary amines) produces glycinamide derivatives. This is critical in synthesizing biologically active molecules .

Mechanistic Insight :

The substitution follows an

pathway, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, leading to inversion of configuration .

Esterification and Transesterification

Butan-2-yl 2-chloroacetate participates in ester-exchange reactions:

-

Acid-Catalyzed Transesterification : Reacts with alcohols (e.g., tert-butanol) to form new esters. For instance, treatment with tBuOH and pyridine in

yields tert-butyl 2-chloroacetate . -

Kinetic Resolution : Chiral alcohols selectively react with the ester under catalytic conditions to produce enantiomerically enriched products .

Example Reaction Conditions :

| Reaction Component | Conditions | Yield |

|---|---|---|

| tBuOH, pyridine | ||

| 61% |

Formation of Acetoxonium Intermediates

Under specific conditions, butan-2-yl 2-chloroacetate generates reactive intermediates:

-

Acetoxonium Ion Formation : In the presence of acyl halides (e.g., 2-acetoxyisobutyryl chloride), the compound forms acetoxonium ions, which undergo intramolecular rearrangements to produce chloroesters .

Mechanistic Pathway :

-

Protonation of the ester carbonyl oxygen.

-

Intramolecular chloride displacement, forming a cyclic oxonium ion.

-

Trapping by nucleophiles (e.g., water or alcohols) to yield substituted products .

Stability and Handling Considerations

Safety Data :

| Property | Value |

|---|---|

| Flash Point | 42°C (closed cup) |

| Toxicity | Irritant (skin/eyes) |

Scientific Research Applications

Butan-2-yl chloro(oxo)acetate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Potential use in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butan-2-yl chloro(oxo)acetate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester functionality can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with Butan-2-yl chloro(oxo)acetate:

Butyl [(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 313470-97-2)

- Structure : Contains a chromen ring substituted with chloro, methyl, and oxo groups, linked via an ether bond to a butyl oxoacetate chain.

- Unlike this compound, the chloro group here is part of the chromen core rather than the acetate chain.

- Applications : Likely used in pharmaceuticals due to the chromen scaffold’s prevalence in anticoagulant or anticancer agents .

Butyl Oxoacetate (CAS 6295-06-3)

- Structure : Simplifies to a butyl ester of oxoacetic acid (C₆H₁₀O₃), lacking the chloro substituent.

- Key Differences: Absence of the chloro group reduces electrophilicity, making it less reactive in substitution reactions. The oxo group still enables keto-enol tautomerism, useful in condensation reactions.

- Applications : Primarily as a solvent or intermediate in organic synthesis .

Reactivity and Physicochemical Properties

A comparative analysis of reactivity and properties is summarized below:

| Compound | Key Functional Groups | Electrophilicity | Lipophilicity (LogP) | Potential Applications |

|---|---|---|---|---|

| This compound | Cl, oxo, sec-butyl ester | High | Moderate (~2.1)* | Pharmaceutical intermediates |

| Butyl [(6-Chloro-4-methyl-2-oxo)chromen]oxyacetate | Cl, oxo, chromen, butyl ester | Moderate | High (~3.5)* | Anticancer/anticoagulant agents |

| Butyl Oxoacetate | Oxo, butyl ester | Low | Low (~1.2)* | Solvents, polymer synthesis |

| Ethyl Chloroacetate | Cl, ethyl ester | Moderate | Moderate (~1.8) | Pesticides, acylations |

*Estimated based on structural analogs .

Reactivity Insights:

- The chloro and oxo groups in this compound synergistically activate the acetate chain for nucleophilic attack, outperforming Ethyl Chloroacetate in acylation efficiency .

- The chromen derivative’s aromatic system stabilizes intermediates in enzyme-binding scenarios, as suggested by QM/MM studies on iron(IV)-oxo(chloro) complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.